molecular formula C13H21N3O2 B7188339 N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide

Cat. No.: B7188339
M. Wt: 251.32 g/mol
InChI Key: SSDLFEDDWWWNRG-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide is a complex organic compound featuring an imidazole ring, a methyl group, and an oxolane ring

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-3-4-11(18-10)5-6-13(17)16(2)9-12-14-7-8-15-12/h7-8,10-11H,3-6,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDLFEDDWWWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCC(=O)N(C)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include aromatic aldehydes and o-phenylenediamine . The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as sulfur .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and oxolane groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide is unique due to its combination of an imidazole ring, a methyl group, and an oxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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